molecular formula C24H23N3O6S B2914395 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate CAS No. 878088-62-1

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate

Cat. No.: B2914395
CAS No.: 878088-62-1
M. Wt: 481.52
InChI Key: ANAWTAJKXVECKF-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a cyanocyclohexyl group, a carbamoyl linkage, and a benzoyl moiety substituted with a methylsulfanyl and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate typically involves multiple steps:

  • Formation of the Cyanocyclohexyl Intermediate

      Starting Material: Cyclohexylamine.

      Reagents: Cyanogen bromide (BrCN).

      Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the cyanocyclohexyl intermediate.

  • Carbamoylation

      Intermediate: Cyanocyclohexylamine.

      Reagents: Methyl chloroformate.

      Conditions: The reaction is performed under basic conditions using a base like triethylamine to yield the carbamoyl intermediate.

  • Benzoylation

      Intermediate: The carbamoyl intermediate.

      Reagents: 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoic acid.

      Conditions: The reaction is typically conducted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

      Conditions: Conducted under an inert atmosphere.

      Products: Reduction of the nitro group to an amine.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution of the carbamoyl or benzoyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce amines.

Scientific Research Applications

Chemistry

In chemistry, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmacophore. The presence of the nitro and carbamoyl groups suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the carbamoyl group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    [(1-Cyanocyclohexyl)carbamoyl]methyl 2-methoxy-4-(methylsulfanyl)benzoate: Similar structure but with a methoxy group instead of a nitro group.

    [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-chlorobenzoyl]benzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate is unique due to the presence of both a nitro and a methylsulfanyl group on the benzoyl moiety. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-methylsulfanyl-3-nitrobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-34-20-10-9-16(13-19(20)27(31)32)22(29)17-7-3-4-8-18(17)23(30)33-14-21(28)26-24(15-25)11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAWTAJKXVECKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OCC(=O)NC3(CCCCC3)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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